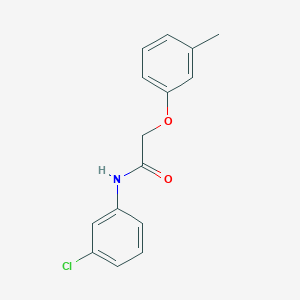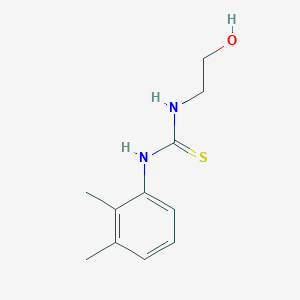
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits interesting biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells. It also disrupts the membrane integrity of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which are known to contribute to the development of cancer. Additionally, it has been shown to reduce inflammation and oxidative stress, which play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its strong biological activity. It exhibits potent antitumor and antimicrobial activity, making it a valuable tool for studying cancer and infectious diseases. However, one limitation of this compound is its toxicity, which can pose a risk to researchers working with it.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea. One area of interest is the development of new drugs based on this compound for the treatment of cancer and infectious diseases. Another direction is the study of its mechanism of action, which could lead to a better understanding of the molecular pathways involved in cancer and infectious diseases. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved biological activity and reduced toxicity.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves the reaction of 2,3-dimethylphenyl isothiocyanate with ethylene glycol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits strong antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent antimicrobial activity against various pathogenic bacteria and fungi.
Eigenschaften
CAS-Nummer |
52266-58-7 |
|---|---|
Produktname |
1-(2,3-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea |
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H16N2OS/c1-8-4-3-5-10(9(8)2)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) |
InChI-Schlüssel |
TXSTZMCMZJIAFY-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)N/C(=N/CCO)/S)C |
SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCO)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)
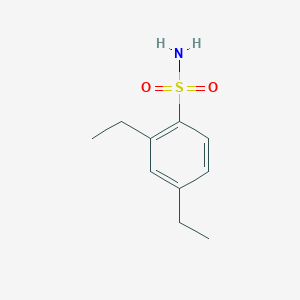
![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)
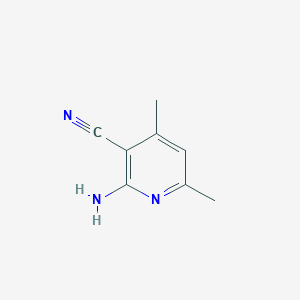
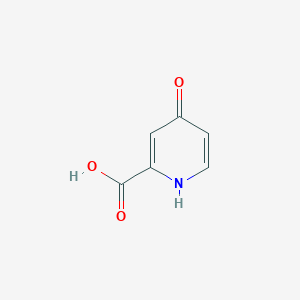
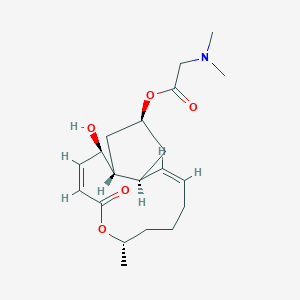
![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)
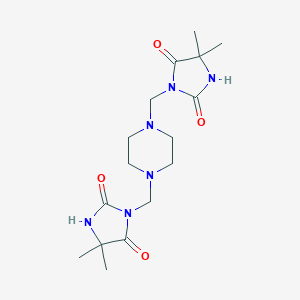
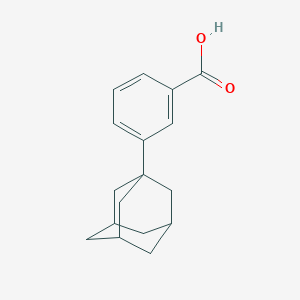
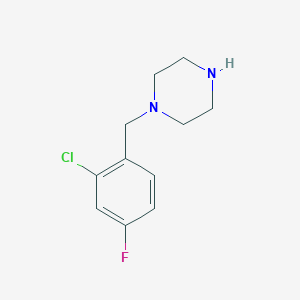
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
